![molecular formula C12H14N4O4 B2426440 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 941946-92-5](/img/structure/B2426440.png)
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a complex heterocyclic compound with potential applications across various scientific disciplines. Known for its multifaceted structure, this compound features a pyrido[2,3-d]pyrimidine core, which is integral to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following stages:
Cyclization: Starting from a suitable aldehyde and an amine to form the pyrido[2,3-d]pyrimidine ring.
Methoxylation and Methylation: Introduction of the methoxy group and the N-methyl group to the compound.
Acetylation: Finally, an acetylation reaction introduces the N-methylacetamide group.
Reaction conditions usually require a polar solvent, such as dimethylformamide, and a catalyst like p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
For industrial production, the process is optimized for scalability. Continuous flow reactors are often used to maintain precise control over reaction conditions, ensuring consistency and high yield. The use of automated synthesis equipment helps in reducing human error and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form more complex derivatives.
Reduction: Hydrogenation with catalysts such as palladium on carbon can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially in positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon in ethanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.
Major Products
Depending on the reaction, major products include oxidized derivatives, reduced amines, and various substituted analogs that retain the core pyrido[2,3-d]pyrimidine structure.
Scientific Research Applications
Chemistry
This compound is valuable in synthetic chemistry for developing new heterocyclic systems. It serves as a building block in the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound exhibit promising activities against certain enzymes, making them candidates for drug development.
Medicine
Industry
In the industrial context, this compound can be used as a precursor in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with various cellular enzymes and receptors. For example, it may inhibit certain kinases, disrupting cellular signaling pathways and thus exerting anti-proliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidines: Share a similar core structure but lack the methoxy and N-methylacetamide groups.
Methoxy-substituted pyrimidines: Similar in terms of methoxy substitution but differ in the rest of their structure.
Uniqueness
The combination of the methoxy, N-methyl, and acetamide groups in 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide imparts unique chemical reactivity and biological activity, setting it apart from other similar compounds.
This compound's multifaceted characteristics and versatile applications make it a noteworthy subject of scientific investigation.
Properties
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-13-8(17)6-16-11(18)9-7(20-3)4-5-14-10(9)15(2)12(16)19/h4-5H,6H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPOPEYBLTXRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B2426358.png)
![4-[6-(4-Benzylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2426360.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2426362.png)
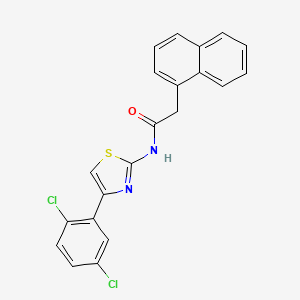
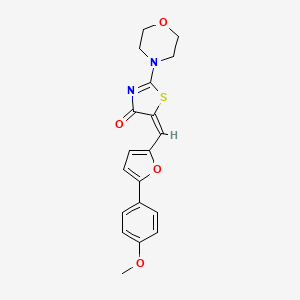
![4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2426366.png)
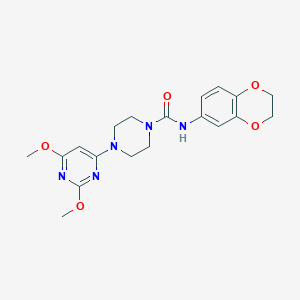
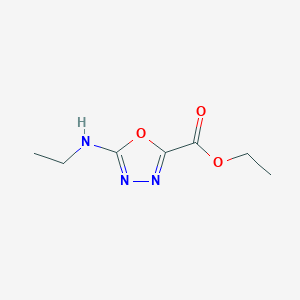
![N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2426371.png)
![2-[(4-Chlorophenoxy)methyl]-5-methoxy-1-benzofuran-3-carboxylic acid](/img/structure/B2426373.png)
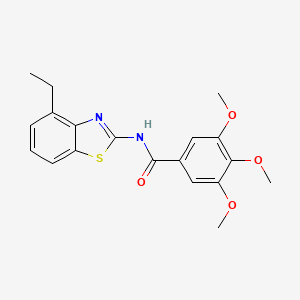
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2426375.png)


